

# Application Notes and Protocols for MMH2-Induced Degradation of BRD4 Fusion Proteins

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## Compound of Interest

Compound Name: MMH2

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## Introduction

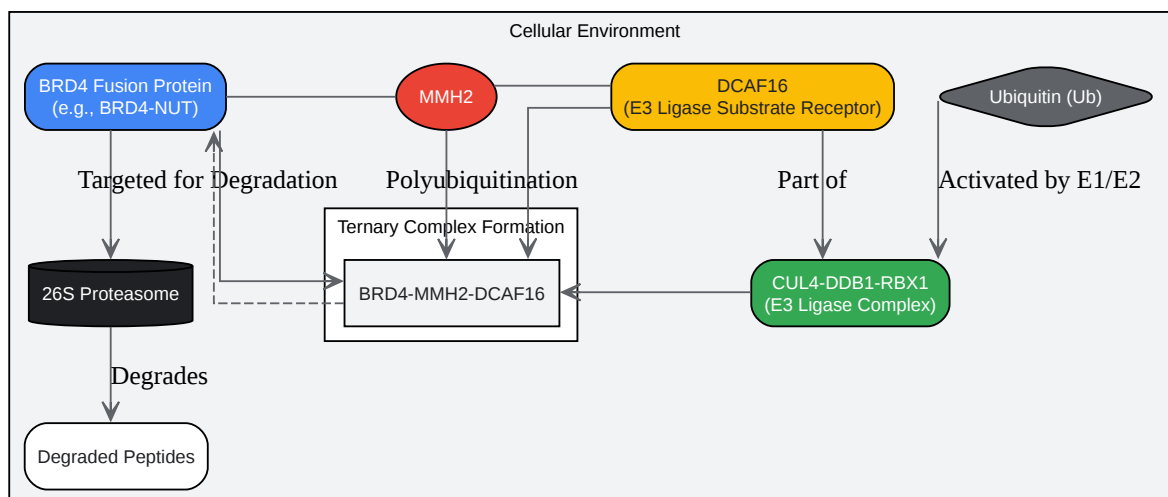
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and transcriptional co-activator implicated in the pathogenesis of various cancers.[1] Chromosomal translocations involving the BRD4 gene can result in the formation of oncogenic fusion proteins, such as BRD4-NUT, which drive aggressive malignancies like NUT carcinoma.[2][3][4] Targeted degradation of these fusion proteins presents a promising therapeutic strategy.

**MMH2** is a novel small molecule that functions as a molecular glue degrader.[5][6] It operates by inducing proximity between the second bromodomain (BD2) of BRD4 and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex, specifically recruiting the DCAF16 substrate receptor.[5][7] This induced proximity leads to the polyubiquitination of the BRD4 fusion protein and its subsequent degradation by the 26S proteasome.[5][8] These application notes provide detailed protocols for utilizing **MMH2** to induce the degradation of BRD4 fusion proteins and for quantifying its effects in cancer cell lines.

## Mechanism of Action: MMH2-Induced BRD4 Degradation

**MMH2** acts as a molecular glue, facilitating a novel protein-protein interaction. The molecule binds to the BD2 domain of the BRD4 protein, creating a new surface that is recognized by the

DCAF16 E3 ligase substrate receptor.[5] This ternary complex formation (BRD4-**MMH2**-DCAF16) is the critical step that initiates the degradation cascade.[5] Once the complex is formed, the E3 ligase machinery polyubiquitinates lysine residues on the BRD4 fusion protein, marking it for destruction by the proteasome.[5][8]



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**Figure 1:** Mechanism of **MMH2**-induced BRD4 fusion protein degradation.

## Quantitative Data Summary

The following tables summarize the quantitative data for **MMH2**-induced degradation of BRD4.

Compound	Cell Line	Assay Type	Parameter	Value	Reference
MMH2	K562	BRD4BD2-eGFP Degradation	DC50 (16h)	~1 nM	<a href="#">[5]</a>
MMH2	K562	BRD4BD2-eGFP Degradation	Dmax (16h)	~95%	<a href="#">[5]</a>
MMH1	K562	BRD4BD2-eGFP Degradation	DC50 (16h)	~0.3 nM	<a href="#">[9]</a>
MMH1	K562	BRD4BD2-eGFP Degradation	Dmax (16h)	~95%	<a href="#">[9]</a>
TMX1	K562	BRD4BD2-eGFP Degradation	Dmax (16h)	~80%	<a href="#">[5]</a>
GNE11	K562	BRD4BD2-eGFP Degradation	Dmax (16h)	~50%	<a href="#">[5]</a>

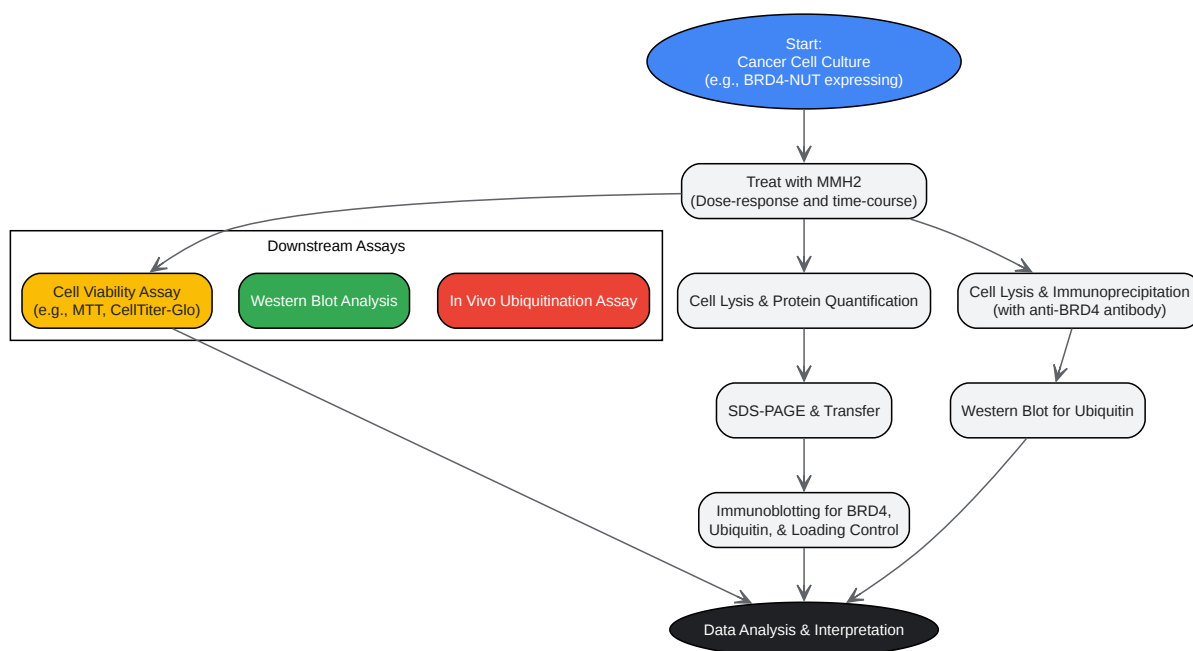
Table 1: Degradation Potency and Efficacy of **MMH2** and Related Compounds.

Compound	Cell Line	Treatment	BRD4 Degradation	Reference
MMH2	K562	1 $\mu$ M, 16h	Nearly Complete	<a href="#">[10]</a>
MMH1	K562	1 $\mu$ M, 16h	Nearly Complete	<a href="#">[10]</a>
TMX1	K562	1 $\mu$ M, 16h	Nearly Complete	<a href="#">[10]</a>
MMH2	Jurkat (BRD4-HiBiT)	6h	>90% at <100 nM	<a href="#">[4]</a>
MMH1	Jurkat (BRD4-HiBiT)	6h	>90% at <100 nM	<a href="#">[4]</a>

Table 2: Western Blot Analysis of BRD4 Degradation.

## Experimental Protocols

### Experimental Workflow Overview



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**Figure 2:** General experimental workflow for assessing **MMH2** activity.

## Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of **MMH2**-induced BRD4 fusion protein degradation on cancer cell viability.

Materials:

- BRD4 fusion-positive cancer cell line (e.g., PER-403 for BRD4-NUT)
- Complete cell culture medium

- 96-well plates
- **MMH2** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **MMH2** in complete medium. Replace the medium in the wells with 100  $\mu$ L of the **MMH2** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Western Blot Analysis for BRD4 Degradation

This protocol details the detection of BRD4 fusion protein levels following **MMH2** treatment.

**Materials:**

- BRD4 fusion-positive cancer cell line
- 6-well plates
- **MMH2** stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD4, anti-NUT (for BRD4-NUT), anti-GAPDH or anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

**Procedure:**

- **Cell Treatment:** Seed cells in 6-well plates and treat with various concentrations of **MMH2** for different time points as described for the viability assay.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.

- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine the extent of BRD4 degradation.

## In Vivo Ubiquitination Assay

This protocol is for detecting the ubiquitination of BRD4 fusion proteins after **MMH2** treatment.

Materials:

- BRD4 fusion-positive cancer cell line
- **MMH2** stock solution (in DMSO)
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
- Anti-BRD4 antibody for immunoprecipitation
- Protein A/G agarose beads
- Primary antibodies: anti-ubiquitin, anti-BRD4



- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

#### Procedure:

- Cell Treatment: Treat cells with **MMH2** as desired. Three to four hours before harvesting, add a proteasome inhibitor (e.g., 10  $\mu$ M MG132) to allow for the accumulation of ubiquitinated proteins.[\[11\]](#)
- Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
- Immunoprecipitation:
  - Pre-clear the lysates with protein A/G agarose beads.
  - Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
  - Add protein A/G beads to pull down the antibody-protein complexes.
  - Wash the beads extensively to remove non-specific binding.
- Elution and Western Blot:
  - Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
  - Perform western blotting as described above, probing the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4. A parallel blot can be probed with an anti-BRD4 antibody to confirm successful immunoprecipitation.

## Conclusion

**MMH2** is a potent and selective degrader of BRD4 and its oncogenic fusion proteins. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of **MMH2** in relevant cancer models. By employing these methods, scientists can

further elucidate the therapeutic potential of targeted protein degradation for cancers driven by BRD4 fusions.

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